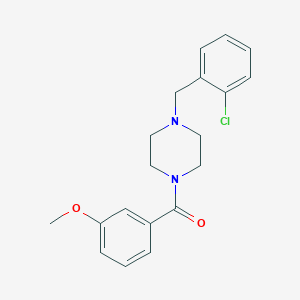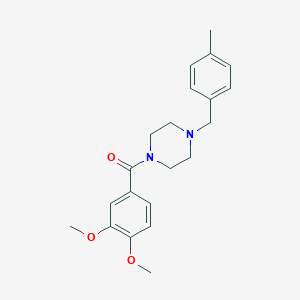![molecular formula C28H27N3OS B444922 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE](/img/structure/B444922.png)
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinyl core: The pyrimidinyl core can be synthesized through the condensation of appropriate aldehydes and amines under acidic conditions.
Introduction of the diphenyl groups: The diphenyl groups are introduced via Friedel-Crafts alkylation reactions.
Formation of the sulfanyl linkage: The sulfanyl linkage is formed by reacting the pyrimidinyl core with a thiol compound.
Attachment of the butanamide moiety: The final step involves the coupling of the sulfanyl-pyrimidinyl intermediate with a butanamide derivative under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Aplicaciones Científicas De Investigación
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.
Interacting with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Disrupting cellular processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE can be compared with similar compounds, such as:
2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(1-phenylethyl)acetamide: This compound has a similar structure but with an acetamide group instead of a butanamide group.
2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(1-phenylethyl)propionamide:
2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(1-phenylethyl)hexanamide: With a hexanamide group, this compound may exhibit unique biological activities and industrial uses.
Propiedades
Fórmula molecular |
C28H27N3OS |
|---|---|
Peso molecular |
453.6g/mol |
Nombre IUPAC |
2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C28H27N3OS/c1-3-26(27(32)29-20(2)21-13-7-4-8-14-21)33-28-30-24(22-15-9-5-10-16-22)19-25(31-28)23-17-11-6-12-18-23/h4-20,26H,3H2,1-2H3,(H,29,32) |
Clave InChI |
XUQLKXIJXYXSHS-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B444839.png)

![(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B444842.png)



![4-{[4-(2,4-Dimethylbenzyl)-1-piperazinyl]carbonyl}phenyl methyl ether](/img/structure/B444851.png)


![Methyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B444855.png)
![Isopropyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444856.png)



